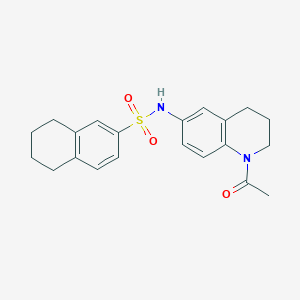

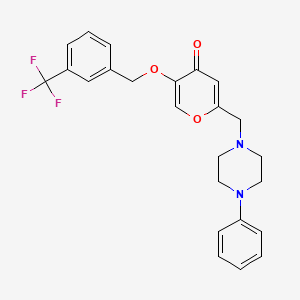

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone is a complex organic molecule that likely exhibits interesting chemical and pharmacological properties due to the presence of a fluorophenyl group, a piperazine ring, and a thiophene sulfonyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including electrochemical methods and microwave-assisted synthesis. For instance, electrochemical oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles has been used to synthesize arylthiobenzazoles . Similarly, microwave-assisted synthesis has been employed to create a benzothiazolyl piperazine derivative through a click cyclocondensation reaction . These methods suggest potential pathways for synthesizing the compound , possibly involving analogous starting materials and

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Derivatives

Research focuses on the synthesis and characterization of novel compounds containing piperazine or morpholine moieties, including methods such as the Biginelli synthesis. These compounds are synthesized for potential applications in medicinal chemistry due to their efficient production and significant yields, suggesting a route for the development of new therapeutic agents (Bhat et al., 2018).

Antimicrobial and Antifungal Activities

Compounds containing piperazine moieties have been evaluated for antimicrobial and antifungal activities. For instance, chalcones containing piperazine or 2,5-dichlorothiophene moieties show potential against Gram-positive bacteria and fungi, indicating the role of these structures in developing new antimicrobial agents (Tomar et al., 2007).

Electrochemical Synthesis

Electrochemical synthesis methods have been applied to derivatives of piperazine, demonstrating a green chemistry approach to producing novel phenylpiperazine derivatives. This method offers an environmentally friendly, reagent-less synthesis, highlighting the versatility of piperazine structures in chemical synthesis (Nematollahi & Amani, 2011).

Anticancer Activity

Research into triazine derivatives bearing a piperazine amide moiety has shown potential anticancer activities against breast cancer cells. This suggests that compounds with structural similarities to "1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone" may have applications in cancer research and treatment (Yurttaş et al., 2014).

Anticonvulsant Properties

Indole-1,2,4-triazine derivatives, which share some structural features with the compound of interest, have been synthesized and shown to possess promising anticonvulsant activities. This indicates the potential for related compounds in the treatment of epilepsy and other seizure disorders (Ahuja & Siddiqui, 2014).

Propriétés

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S2/c17-13-3-5-14(6-4-13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-2-1-11-23-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYZGBPLIFQBIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)

![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)